3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide
CAS No.:
Cat. No.: VC18367565
Molecular Formula: C21H23BrF3N3O
Molecular Weight: 470.3 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide -](/images/structure/VC18367565.png)
Specification
Molecular Formula | C21H23BrF3N3O |
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Molecular Weight | 470.3 g/mol |
IUPAC Name | 3-bromo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
Standard InChI | InChI=1S/C21H23BrF3N3O/c1-14-3-4-15(11-19(14)22)20(29)26-17-6-5-16(18(12-17)21(23,24)25)13-28-9-7-27(2)8-10-28/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,29) |
Standard InChI Key | OOALYVRZQFACSC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)Br |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 3-bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]benzamide. Its molecular formula is C₂₃H₂₃BrF₃N₃O, with a molecular weight of 530.36 g/mol . The structure features a benzamide core substituted with bromine and methyl groups at positions 3 and 4, respectively. The aniline moiety is further functionalized with a trifluoromethyl group at position 3 and a 4-methylpiperazin-1-ylmethyl group at position 4 (Figure 1).
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₃BrF₃N₃O |
Molecular Weight | 530.36 g/mol |
CAS Registry Number | Not publicly disclosed |
SMILES | CN1CCN(CC1)C(CC2=CC(=C(C=C2)NC(=O)C3=C(C(=CC=C3)Br)C)F(F)F)C |
Structural Analogues and Derivatives
Structural analogues, such as the iodinated variant (CAS 943320-50-1), share similar backbone features but differ in halogen substitution (iodine vs. bromine) . These modifications influence physicochemical properties, including polarity and metabolic stability. For example, the iodinated analogue exhibits a density of 1.532±0.06 g/cm³ and a predicted boiling point of 466.6±45.0°C , suggesting brominated derivatives may display comparable thermal stability.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acid derivatives and substituted anilines. Patent WO2021074138A1 outlines methodologies applicable to analogous compounds, utilizing peptide coupling reagents such as T3P (propanephosphonic acid anhydride), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) . For this compound, a likely route involves:
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Activation of 3-bromo-4-methylbenzoic acid using T3P in dichloromethane.
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Coupling with 4-(4-methylpiperazin-1-ylmethyl)-3-(trifluoromethyl)aniline under inert conditions.
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Purification via column chromatography to isolate the product .
Industrial-Scale Production
Suppliers such as PNP Biotech Co. Ltd and Career Henan Chemical Co offer analogous compounds (e.g., CAS 943320-50-1) at scales up to 100 kg, with purity levels exceeding 95% . These processes emphasize strict temperature control (2–8°C) and protection from light to prevent degradation .
Physicochemical Properties
Thermal and Solubility Characteristics
While direct data for the brominated compound is limited, its iodinated analogue provides a predictive baseline:
Table 2: Predicted Physicochemical Properties
Property | Value | Source |
---|---|---|
Density | 1.52–1.55 g/cm³ | |
Boiling Point | 460–480°C | |
Storage Conditions | 2–8°C, protected from light | |
pKa | 12.42±0.70 |
The trifluoromethyl and piperazinyl groups enhance solubility in polar aprotic solvents (e.g., DMSO), while the bromine atom contributes to increased molecular weight and lipophilicity.
Precaution | Protocol |
---|---|
Personal Protection | Gloves, goggles, and respirator |
First Aid Measures | Rinse eyes with water for 15 minutes |
Storage | Cool, dry, and ventilated area |
Supplier | Purity | Price Range | Minimum Order |
---|---|---|---|
PNP Biotech Co. Ltd | 98% | $0.00–$1.00/KG | 25 KG |
Career Henan Chemical | 95–99% | $1.00–$2.00/KG | 1 KG |
Research Applications
This compound’s structural features suggest utility in:
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Kinase inhibitor development: Piperazine moieties often target ATP-binding pockets.
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PET radiotracers: Bromine isotopes (e.g., ⁷⁶Br) enable imaging applications.
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Agrochemical intermediates: Trifluoromethyl groups enhance bioavailability.
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